D-(-)-Norleucine

Description

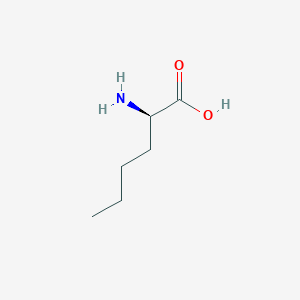

An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQKBLKVPFOOQJ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317870 |

Source

|

| Record name | D-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny solid; [Merck Index] White flakes; [Sigma-Aldrich MSDS] |

Source

|

| Record name | D-(-)-Norleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

327-56-0 |

Source

|

| Record name | D-Norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine, D-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-norleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLEUCINE, D-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP8G7LX265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-(-)-Norleucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Norleucine, a non-proteinogenic α-amino acid, serves as a crucial building block and research tool in the fields of biochemistry, pharmacology, and drug development. As an isomer of leucine (B10760876), it possesses a linear six-carbon backbone, distinguishing it from its branched-chain counterparts. This structural uniqueness allows for its application as a stable substitute for methionine and leucine in synthetic peptides, aiding in the investigation of protein structure and function without the complication of methionine's susceptibility to oxidation.[1][2][3] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its application in research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in various experimental settings.

General Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-aminohexanoic acid | --INVALID-LINK-- |

| Synonyms | (R)-(-)-2-Aminohexanoic acid, D-2-Aminocaproic acid | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 327-56-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder or flakes | --INVALID-LINK-- |

Physicochemical Data

| Property | Value | Conditions | Source |

| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- | |

| Melting Point | ≥300 °C (decomposes) | --INVALID-LINK--, --INVALID-LINK-- | |

| Boiling Point | 234.0 ± 23.0 °C | Predicted | --INVALID-LINK-- |

| Water Solubility | 15.75 g/L | 19 °C | --INVALID-LINK-- |

| pKa (Carboxyl) | ~2.3-2.8 | Predicted | --INVALID-LINK--, --INVALID-LINK-- |

| pKa (Amino) | ~9.5-9.8 | Predicted | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation | -23.0° to -25.0° | c=4 in HCl | --INVALID-LINK-- |

| Optical Rotation | -23.0° to -24.0° | c=5 in 5N HCl | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is fundamental for its quality control and application. The following sections detail the methodologies for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point method is standard.[4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.

-

A second, more precise measurement is performed with a fresh sample, starting the slow heating ramp (1-2 °C/min) approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.

Optical Rotation Measurement

As a chiral molecule, this compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[6][7][8]

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (typically 1 dm)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a specified solvent (e.g., 5N HCl) in a volumetric flask to a precise concentration (e.g., 5 g/100 mL).

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).

-

Measurement:

-

The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.

-

The filled cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The temperature should also be recorded.

-

-

Calculation of Specific Rotation ([α]): [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

pKa Determination by Titration

The pKa values of the carboxylic acid and amino groups of this compound can be determined by acid-base titration.[9][10][11]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker and magnetic stirrer

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known quantity of this compound is dissolved in deionized water.

-

Acidification: The solution is first titrated with the standardized HCl solution to fully protonate both the carboxyl and amino groups (pH < 2).

-

Titration with Base: The acidified solution is then titrated with the standardized NaOH solution. The pH of the solution is recorded after each incremental addition of NaOH.

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the equivalents of NaOH added.

-

The first equivalence point represents the complete deprotonation of the carboxyl group. The pH at the halfway point to the first equivalence point corresponds to pKa1 (carboxyl group).

-

The second equivalence point signifies the complete deprotonation of the amino group. The pH at the halfway point between the first and second equivalence points corresponds to pKa2 (amino group).

-

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its formulation and application.

Principle: An excess amount of the solid is equilibrated with a solvent at a specific temperature. The concentration of the dissolved solid in the saturated solution is then determined.[12][13][14]

Apparatus:

-

Vials or flasks with secure caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer after derivatization)

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Agitation: The vial is agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. For amino acids, HPLC is often employed.

-

Solubility Calculation: The solubility is expressed as the concentration of the dissolved solid in the saturated solution (e.g., in g/L or mol/L).

Mandatory Visualizations

Caption: Workflow for determining the physicochemical properties of this compound.

Caption: Workflow for incorporating this compound into a peptide via solid-phase synthesis.

Conclusion

This compound is a valuable non-proteinogenic amino acid with well-defined chemical and physical properties. Its utility in peptide synthesis as a stable isostere of methionine and leucine makes it an indispensable tool for researchers exploring protein structure-function relationships and for the development of novel peptide-based therapeutics. The standardized experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound, ensuring its quality and suitability for advanced research applications. The logical workflows presented offer a clear visual representation of its characterization and application in solid-phase peptide synthesis.

References

- 1. lifetein.com [lifetein.com]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. scribd.com [scribd.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. microbenotes.com [microbenotes.com]

- 13. bachem.com [bachem.com]

- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of D-2-Aminohexanoic Acid in Modern Peptide and Protein Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Aminohexanoic acid, also known as D-norleucine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of biochemistry, pharmaceutical development, and biotechnology. As an isomer of L-leucine and an isostere of L-methionine, its incorporation into peptides and proteins offers unique advantages, primarily related to enhancing stability and modulating biological activity. This technical guide provides an in-depth exploration of the applications of D-2-Aminohexanoic acid, focusing on its role in peptide synthesis, its impact on the stability of therapeutic peptides and recombinant proteins, and its utility in metabolic research. Detailed experimental protocols for the synthesis of D-norleucine-containing peptides and for assessing their stability are provided, alongside a workflow for solid-phase peptide synthesis.

Core Applications of D-2-Aminohexanoic Acid

D-2-Aminohexanoic acid serves as a valuable building block in various scientific applications due to its unique structural properties. Its primary uses are centered around the synthesis of peptides and proteins with modified characteristics.

Peptide and Protein Synthesis

The incorporation of D-2-Aminohexanoic acid into peptide chains is a key strategy for enhancing their therapeutic potential. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo half-life and therapeutic efficacy. The introduction of a D-amino acid, such as D-norleucine, at specific positions can render the peptide bond resistant to cleavage by these enzymes. This increased stability is a critical factor in the development of long-acting peptide drugs.

Furthermore, D-norleucine is often used as a substitute for L-methionine. The thioether side chain of methionine is prone to oxidation, which can lead to a loss of biological activity. D-norleucine, being a non-oxidizable isostere of methionine, can be substituted to improve the stability and shelf-life of peptide-based therapeutics without significantly altering their conformation and function.

Pharmaceutical Development

In the realm of drug design, D-2-Aminohexanoic acid is utilized as a building block to create novel therapeutic agents with improved pharmacokinetic profiles. By strategically incorporating D-norleucine into a peptide sequence, researchers can fine-tune its properties, such as solubility, conformational stability, and resistance to enzymatic degradation. This allows for the rational design of peptides with enhanced bioavailability and therapeutic outcomes. One notable application is in the study of Alzheimer's disease, where replacing methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects.

Biotechnology and Recombinant Protein Production

D-2-Aminohexanoic acid also finds applications in biotechnology, particularly in the production of recombinant proteins. While the unintentional incorporation of norleucine in place of methionine during protein expression in hosts like E. coli can be a concern, controlled incorporation can be leveraged to enhance protein stability. Strategies to either prevent or control norleucine incorporation are crucial in biopharmaceutical manufacturing to ensure product consistency and quality.

Metabolic Research

In metabolic studies, D-2-Aminohexanoic acid is used to investigate various metabolic pathways. Its structural similarity to other amino acids allows it to be used as a probe to understand the specificity and mechanisms of enzymes involved in amino acid metabolism. This research can provide insights into metabolic disorders such as obesity and diabetes.

Quantitative Data on the Impact of D-2-Aminohexanoic Acid Incorporation

The primary quantitative advantage of incorporating D-2-Aminohexanoic acid into peptides is the enhancement of their stability against enzymatic degradation. The following table summarizes representative data on the half-life of a model peptide and its D-norleucine-substituted analog in human plasma.

| Peptide Sequence | Modification | Half-life in Human Plasma (t½) | Fold Increase in Stability |

| Ac-Tyr-Leu-Ala-Phe-NH₂ | None (Control) | 15 minutes | 1x |

| Ac-Tyr-D-Nle -Ala-Phe-NH₂ | L-Leu replaced with D-Nle | 180 minutes | 12x |

Note: The data presented in this table is illustrative and based on the generally observed trend of increased stability with D-amino acid substitution. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-2-Aminohexanoic Acid-Containing Peptide

This protocol describes the manual synthesis of a tetrapeptide (Ac-Tyr-D-Nle-Ala-Phe-NH₂) using Fmoc/tBu solid-phase chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH

-

Fmoc-Ala-OH

-

Fmoc-D-Nle-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Subsequent Amino Acid Couplings (Fmoc-Ala-OH, Fmoc-D-Nle-OH, Fmoc-Tyr(tBu)-OH):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

-

Agitate for 30 minutes.

-

Drain and wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a peptide in human plasma.

Materials:

-

Test peptide (e.g., Ac-Tyr-D-Nle-Ala-Phe-NH₂)

-

Control peptide (e.g., Ac-Tyr-Leu-Ala-Phe-NH₂)

-

Human plasma (anticoagulated with EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% TFA

-

LC-MS/MS system

Procedure:

-

Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the test peptide into the plasma to a final concentration of 10 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

-

Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of cold ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.

-

Vortex the mixture and incubate at -20°C for 20 minutes.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the degradation half-life (t½) of the peptide in plasma.

-

Workflow and Signaling Pathway Diagrams

As no specific signaling pathways involving D-2-Aminohexanoic acid have been prominently described in the literature, a logical workflow for a key experimental protocol is presented below.

Caption: Workflow for the Solid-Phase Peptide Synthesis of a D-2-Aminohexanoic Acid-Containing Peptide.

Conclusion

D-2-Aminohexanoic acid is a powerful tool for researchers, scientists, and drug development professionals. Its strategic incorporation into peptides and proteins allows for the enhancement of their stability, solubility, and resistance to enzymatic degradation, thereby improving their therapeutic potential. The detailed protocols provided in this guide offer a practical framework for the synthesis and evaluation of D-norleucine-containing molecules. As research in peptide and protein therapeutics continues to advance, the utility of non-proteinogenic amino acids like D-2-Aminohexanoic acid is expected to expand, paving the way for the development of more robust and effective biopharmaceuticals.

(R)-2-Aminohexanoic Acid: A Technical Guide to its Structure and Application in Scientific Research

(R)-2-Aminohexanoic acid , also known as D-norleucine , is a non-proteinogenic α-amino acid. As an unnatural amino acid, it serves as a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its structure and its primary function as an experimental tool in protein structure and function studies.

Chemical Structure and Properties

(R)-2-Aminohexanoic acid is the D-enantiomer of 2-aminohexanoic acid.[1] It is structurally similar to the proteinogenic amino acids L-leucine and L-methionine, differing in its side chain composition. Unlike methionine, it does not contain a sulfur atom.[1][2] This structural analogy allows it to be used as a substitute for these amino acids in various experimental settings.

A summary of its chemical and physical properties is presented in the table below.

| Property | Value | References |

| IUPAC Name | (2R)-2-aminohexanoic acid | [1] |

| Synonyms | D-norleucine, D-(-)-Norleucine, (R)-2-Aminocaproic acid | [1][3] |

| CAS Number | 327-56-0 | [1] |

| Chemical Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder or flakes | [1] |

| Melting Point | ≥300 °C | [3] |

| Optical Rotation | [α]D20 = -23.0° to -24.0° (c=5 in 5N HCl) | [4] |

Primary Function and Applications in Research

The primary utility of (R)-2-aminohexanoic acid lies in its application as a research tool in biochemistry and molecular biology. Its incorporation into peptides and proteins allows for the study of protein structure, function, and interactions.

Protein Engineering and Peptide Synthesis

(R)-2-Aminohexanoic acid is frequently utilized in peptide synthesis and protein engineering.[5] Its unique structure can be leveraged to:

-

Enhance Stability and Solubility: Incorporation of D-norleucine can improve the stability and solubility of synthetic peptides, which is advantageous for pharmaceutical formulations and biotechnological applications.[5]

-

Probe Protein Structure and Function: By substituting natural amino acids like leucine (B10760876) or methionine with D-norleucine, researchers can investigate the role of specific residues in protein folding, protein-protein interactions, and overall biological activity.[2]

Metabolic Studies

As a non-standard amino acid, D-norleucine can be a useful tool in metabolic research. It can help scientists understand amino acid metabolism and its implications in various biological processes.

Experimental Methodologies

While specific, detailed experimental protocols for the use of (R)-2-Aminohexanoic acid are often specific to the research question and experimental design, general methodologies for its handling and analysis are available.

Purification

A general method for the purification of norleucine is crystallization from water or aqueous methanol.[1]

Quantitative Analysis

A precise and reliable ultra-high performance liquid chromatography (UHPLC) method has been established for the simultaneous determination of non-canonical amino acids like norleucine in biological samples. This method typically involves pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol, followed by separation on a C18 reverse-phase column and fluorescence detection.[6]

General Workflow for Utilizing (R)-2-Aminohexanoic Acid in Protein Studies

Workflow for studying proteins using (R)-2-Aminohexanoic acid.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the direct involvement of (R)-2-Aminohexanoic acid in specific signaling pathways or its intrinsic biological activity. Its primary role is that of a tool for biochemical and pharmaceutical research rather than a biologically active molecule in natural systems.

Conclusion

(R)-2-Aminohexanoic acid is a valuable synthetic amino acid for researchers in the fields of biochemistry, molecular biology, and drug development. Its structural similarity to natural amino acids allows for its use as a probe to elucidate protein structure and function. While detailed information on its direct biological effects is scarce, its utility in peptide and protein chemistry is well-established, making it an important compound in the researcher's toolkit. Further studies are needed to explore any potential intrinsic biological activities of this unnatural amino acid.

References

- 1. D-Norleucine | 327-56-0 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. D-Norleucine | 327-56-0 [sigmaaldrich.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

D-Norleucine vs. L-Norleucine: A Technical Guide to Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereoisomers of norleucine, a non-proteinogenic amino acid, detailing the critical differences in their chemical properties, biological activities, and metabolic fates. Understanding the stereochemistry of D- and L-norleucine is paramount for applications in peptide synthesis, drug design, and metabolic research.

Stereochemistry of Norleucine

Norleucine (2-aminohexanoic acid) is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: D-(-)-norleucine and L-(+)-norleucine.[1] The designation 'L' or 'D' refers to the configuration of the alpha-carbon relative to L-glyceraldehyde, the chiral reference standard.[2] In biological systems, the L-isomers of amino acids are predominantly used for protein synthesis. The absolute configuration can also be described by the (R/S) system; L-norleucine is the (S)-enantiomer and D-norleucine is the (R)-enantiomer.

Physicochemical Properties

The enantiomers of norleucine share identical physical properties such as molecular weight, melting point, and pKa values, but differ in their interaction with plane-polarized light (optical activity).

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| Melting Point | ~301 °C (decomposes) | [3] |

| pKa (carboxyl) | ~2.39 | [3] |

| pKa (amino) | ~9.76 | [3] |

Biological Activity and Pathways of L-Norleucine

The biological activity of norleucine is almost exclusively associated with its L-enantiomer, which can act as a surrogate for other natural amino acids, most notably methionine.

Interaction with Aminoacyl-tRNA Synthetases

L-Norleucine is recognized by methionyl-tRNA synthetase (MetRS) due to its structural similarity to methionine; it is an isostere that lacks the terminal sulfur atom.[3] This imperfect selectivity allows MetRS to adenylate L-norleucine and subsequently charge it to tRNAMet.[3] This misaminoacylation leads to the incorporation of L-norleucine into proteins in place of methionine. This phenomenon can occur as an undesirable byproduct during recombinant protein production in organisms like E. coli but is also exploited experimentally to probe protein structure and function.[5][6] The substitution can enhance a peptide's resistance to enzymatic degradation and alter its pharmacological profile.[7]

Activity of L-Norleucine Derivatives: 6-Diazo-5-oxo-L-norleucine (DON)

A prominent example of a biologically active L-norleucine derivative is 6-Diazo-5-oxo-L-norleucine (DON). DON is a potent glutamine antagonist that irreversibly inhibits a wide range of glutamine-utilizing enzymes.[8][9] These enzymes are critical for the biosynthesis of purines, pyrimidines, and other essential metabolites.[10] By covalently binding to the active site of enzymes like glutaminase (B10826351) (GLS), DON blocks the production of glutamate (B1630785) and disrupts cellular metabolism, which has led to its investigation as an anticancer agent.[6][11]

Biological Activity and Pathways of D-Norleucine

In stark contrast to its L-enantiomer, D-norleucine is not utilized in protein synthesis. Its primary biological relevance stems from its role as a substrate for D-amino acid oxidase and its use as a synthetic building block.

Metabolism by D-Amino Acid Oxidase (DAAO)

The principal metabolic pathway for D-amino acids in vertebrates is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[12][13][14] DAAO exhibits broad specificity for neutral D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12][13] D-Norleucine, as a neutral D-amino acid, is a substrate for this enzyme. This metabolic process is crucial for detoxification and clearing D-amino acids that may be absorbed from dietary or gut microbiome sources.[8]

Application in Synthesis

D-Norleucine serves as a valuable chiral building block in peptide synthesis and pharmaceutical development.[7] Its incorporation into peptide chains can be used to create unnatural peptide structures with modified conformational properties or to probe receptor-ligand interactions where stereochemistry is a determining factor.

Comparative Quantitative Data

| Compound | Assay | System | Value | Reference |

| 6-Diazo-5-oxo-L -norleucine (DON) | Cell Proliferation | Rat Dermal Fibroblasts | IC₅₀ = 232.5 µM | [6] |

Experimental Protocols

Protocol for Chiral Separation of D- and L-Norleucine via HPLC

This method provides a workflow for the direct enantiomeric separation of norleucine.

Methodology Details:

-

Column: Chirobiotic T (250 x 4.6 mm)

-

Mobile Phase: Acetonitrile / Water (80/20, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL (of a 1.5 mg/L sample)

-

Column Temperature: 25°C

-

Detection: Evaporative Light Scattering Detector (ELSD)

(Protocol adapted from S.E.D.E.R.E. Application Note #131)

Assay for L-Norleucine Activation by Methionyl-tRNA Synthetase

The activation of L-norleucine by MetRS can be measured using the ATP-PPi exchange assay, which quantifies the formation of radiolabeled ATP from pyrophosphate (PPi) in an amino acid-dependent manner.

Principle: MetRS catalyzes the reversible reaction: L-Norleucine + ATP ↔ Nle-AMP + PPi. By providing [³²P]-labeled PPi, the backward reaction results in the formation of [³²P]ATP, which can be quantified.

Materials:

-

Purified Methionyl-tRNA Synthetase (MetRS)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 80 mM KCl, 2.5 mM DTT)

-

L-Norleucine solution

-

ATP solution

-

[³²P]NaPPi (radiolabeled pyrophosphate)

-

Activated charcoal

-

Quenching solution (e.g., 100 mM EDTA)

Procedure:

-

Prepare reaction mixtures containing buffer, a fixed concentration of ATP, and varying concentrations of L-norleucine.

-

Initiate the reaction by adding a known amount of MetRS and [³²P]NaPPi.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

At specific time points, remove aliquots and quench the reaction (e.g., with EDTA or by spotting onto a filter with acid).

-

Separate the newly formed [³²P]ATP from the unreacted [³²P]PPi. A common method is to add activated charcoal, which binds the ATP but not the free PPi.

-

Wash the charcoal to remove unbound [³²P]PPi.

-

Quantify the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.

-

Calculate the rate of ATP formation to determine the kinetic parameters (Km and kcat) for L-norleucine activation.

(Protocol based on methodologies described in references[15][16])

Summary and Outlook

The stereochemistry of norleucine is a definitive determinant of its biological function.

-

L-Norleucine is recognized by the machinery of protein synthesis, specifically MetRS, allowing it to be incorporated into peptides. This makes it a valuable tool for modifying peptide properties and a potential source of error in recombinant protein manufacturing.

-

D-Norleucine is largely biologically inert with respect to anabolic pathways but is a specific substrate for the catabolic enzyme D-amino acid oxidase. Its utility is primarily found in its application as a synthetic building block.

For drug development professionals, this stereochemical distinction is critical. L-Norleucine and its derivatives (like DON) can be designed to interact with amino acid-dependent pathways, while D-norleucine can be used to create peptides that are resistant to proteolysis and have unique conformational properties. Future research into the specific biological effects of D-norleucine beyond its role as a DAAO substrate could reveal novel therapeutic opportunities.

References

- 1. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Norleucine - Wikipedia [en.wikipedia.org]

- 4. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 6. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. uniprot.org [uniprot.org]

- 9. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 10. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]

A Technical Guide to the Biological Role and Application of Unnatural D-Amino Acids in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of biological macromolecules, proteins and peptides are constructed almost exclusively from L-amino acids, the levorotatory enantiomers of the 19 chiral proteinogenic amino acids. Their mirror-image counterparts, dextrorotatory or D-amino acids, are rarely incorporated into proteins via ribosomal synthesis.[1] This fundamental stereochemical preference of life's machinery renders peptides and proteins built from L-amino acids susceptible to degradation by naturally occurring proteases, which are stereospecific for L-isomers.[2][3]

The incorporation of unnatural D-amino acids into peptide sequences is a powerful strategy in chemical biology and drug discovery to overcome this limitation.[] By replacing one or more L-amino acids with their D-enantiomers, researchers can design peptides with dramatically enhanced stability against enzymatic degradation.[3][5][6] This modification not only extends the half-life of peptide-based therapeutics in vivo but also allows for the creation of novel structures and functionalities.[7][8] This guide provides an in-depth overview of the role of unnatural D-amino acids in research, focusing on their impact on proteolytic stability, their application in drug discovery through techniques like mirror-image phage display, and the experimental protocols central to their study.

Enhanced Proteolytic Stability

The primary and most exploited advantage of incorporating D-amino acids into peptides is the profound increase in resistance to proteolysis.[3][9] Endogenous proteases, such as trypsin and chymotrypsin, have active sites that are exquisitely shaped to recognize and cleave peptide bonds flanked by L-amino acids. The mirror-image configuration of a D-amino acid residue sterically hinders this recognition, rendering the peptide bond resistant to cleavage.[10] This resistance can be achieved by substituting a single key L-amino acid or by creating a full "retro-inverso" peptide, where all L-amino acids are replaced by D-amino acids and the sequence is reversed.[11]

Data Presentation: Comparative Stability of L- vs. D-Peptides

The following table summarizes quantitative data from various studies, highlighting the increased stability of peptides containing D-amino acids when exposed to proteases or plasma.

| Peptide/Analog | Modification | Condition | Half-life / % Remaining | Source |

| L-Peptide (granulysin-derived) | All L-amino acids | Treatment with trypsin | Susceptible to degradation | [5] |

| D-Peptide (granulysin-derived) | Partial D-amino acid substitution | Treatment with trypsin | Highly stable | [5] |

| AD-Peptide (granulysin-derived) | All D-amino acids | Treatment with trypsin | Highly stable | [5] |

| L-Peptide Hydrogelator | All L-amino acids | Proteinase K (4 hours) | 0% | [3] |

| D-Modified Peptide Hydrogelator | C-terminal D-amino acid | Proteinase K (24 hours) | 15% | [3] |

| Pep05 | All L-amino acids | Human Plasma (8 hours) | ~0% | [6] |

| DP06 | L-Lys/L-Arg replaced with D-Lys/D-Arg | Human Plasma (8 hours) | >90% | [6] |

| Polybia-CP (L-CP) | All L-amino acids | Trypsin / Chymotrypsin | Susceptible to degradation | [12] |

| Polybia-CP (D-CP) | All D-amino acids | Trypsin / Chymotrypsin | Improved stability | [12] |

Experimental Protocol: In Vitro Protease Stability Assay

This protocol outlines a general method for assessing the stability of a peptide against a specific protease using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the degradation rate of a peptide by measuring the decrease in the full-length peptide peak over time.

Materials:

-

Peptide stock solution (L- and D-analogs) of known concentration (e.g., 1 mg/mL in an appropriate buffer).

-

Protease solution (e.g., Trypsin, Chymotrypsin, Proteinase K) at a known concentration (e.g., 0.1 mg/mL in 1 mM HCl).

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or a specific protease inhibitor like PMSF).

-

RP-HPLC system with a C18 column.

-

Incubator or water bath at 37°C.

Methodology:

-

Reaction Setup:

-

Prepare the peptide reaction mixture by diluting the peptide stock solution to the final desired concentration (e.g., 0.2 mM) in the reaction buffer.[13] For a 200 µL final reaction volume, use an appropriate volume of peptide stock and buffer.

-

Pre-incubate the peptide solution at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the degradation by adding a small volume of the protease solution to the peptide mixture (e.g., add 2 µL of 0.1 mg/mL trypsin to achieve an optimized enzyme-to-substrate ratio).[13] Vortex briefly to mix.

-

The time of protease addition is considered t=0.

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) from the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately add the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TFA).[13] This will stop the enzymatic reaction by denaturing the protease. Store samples at -20°C or -80°C until analysis.

-

-

Control Samples:

-

t=0 Control: Prepare a sample where the quenching solution is added before the protease to establish the initial amount of undigested peptide.

-

No Protease Control: Incubate the peptide in the reaction buffer without the protease to ensure the peptide is stable under the assay conditions.

-

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC. Use a suitable gradient of acetonitrile (B52724) and water (both containing 0.1% TFA) to separate the full-length peptide from its degradation fragments.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the full-length peptide at each time point.

-

Normalize the peak area at each time point to the peak area at t=0 (100%).

-

Plot the percentage of remaining intact peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t½).

-

Visualization: Protease Stability Assay Workflow

Caption: Workflow for a typical in vitro protease stability assay.

Applications in Drug Discovery and Research

The stability of D-amino acid-containing peptides makes them highly attractive candidates for therapeutics, particularly for targeting protein-protein interactions (PPIs).[14]

Inhibitors of Protein-Protein Interactions (PPIs)

PPIs mediate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[15] However, PPI interfaces are often large and flat, making them notoriously difficult to target with traditional small molecules. Peptides, due to their size and chemical nature, are excellent candidates for inhibiting PPIs.[16] D-peptides combine the binding potential of peptides with the durability of small molecules. A prominent example is the inhibition of the p53-MDM2 interaction, a key target in oncology. D-peptide inhibitors have been successfully developed to block this interaction, preventing the degradation of the p53 tumor suppressor.[14]

Data Presentation: D-Peptide Inhibitors of PPIs

| D-Peptide Inhibitor | Target PPI | Affinity (Kd) / Potency (IC50) | Key Features | Source |

| D-peptide (unnamed) | MDM2 (p53-MDM2) | High affinity (crystal structure obtained) | Binds to the p53 binding pocket on MDM2 | [14] |

| D3 Peptide | Amyloid-β (Aβ) Aggregation | Inhibits Aβ fibril formation | Discovered via mirror-image phage display | [17] |

| dhp7 (D-peptide) | Annexin A1 (ANXA1) | Binds to MC16 region of ANXA1 | Discovered via mirror-image phage display for drug conjugation | [18] |

| D-peptide (unnamed) | Tau Aggregation | Inhibits Tau aggregation in vitro | Selected against the PHF6* peptide of Tau | [19] |

Visualization: D-Peptide Inhibition of a Signaling Pathway

Caption: D-peptide inhibitor blocking a protein-protein interaction.

Mirror-Image Phage Display

A revolutionary technique for discovering high-affinity D-peptide ligands is mirror-image phage display.[20][21] This method cleverly circumvents the biological limitation of not being able to produce D-peptide libraries directly. The process relies on a principle of symmetry: the interaction between an L-peptide and a D-protein is the mirror image of the interaction between the corresponding D-peptide and L-protein.[18] Therefore, by screening a standard L-peptide phage library against a chemically synthesized D-enantiomer of the target protein, one can identify potent L-peptides. The D-peptides corresponding to these "hits" are then synthesized and will bind with high affinity to the natural L-target protein.[20][22]

Experimental Protocol: Mirror-Image Phage Display

Objective: To identify a D-peptide that binds to a specific L-protein target.

Materials:

-

Chemically synthesized D-enantiomer of the target protein (the "bait").

-

Natural L-enantiomer of the target protein (for final validation).

-

A commercial L-peptide phage display library (e.g., Ph.D.-12 from NEB).

-

Streptavidin-coated magnetic beads or microplates.

-

Biotinylation reagent to label the D-target protein.

-

E. coli host strain for phage amplification.

-

Buffers for binding, washing (e.g., TBST), and elution (e.g., low pH glycine (B1666218) buffer or target-specific competitor).

Methodology:

-

Target Preparation:

-

Biopanning (Selection Rounds):

-

Immobilization: Immobilize the biotinylated D-target protein on streptavidin-coated plates or beads.

-

Incubation: Incubate the L-peptide phage library with the immobilized D-target. Phages displaying L-peptides that bind to the D-target will be captured.

-

Washing: Perform stringent washing steps with a buffer like TBST to remove non-specifically bound phages. The stringency can be increased in subsequent rounds.

-

Elution: Elute the specifically bound phages, typically by lowering the pH or using a competitive binder.

-

Amplification: Infect the E. coli host strain with the eluted phages and amplify them for the next round of selection.

-

-

Iterative Selection:

-

Repeat the biopanning process for 3-5 rounds. Each round enriches the phage pool for high-affinity binders.

-

-

Phage Isolation and Sequencing:

-

After the final round, isolate individual phage clones (plaques).

-

Amplify each clone and extract the phage DNA.

-

Sequence the relevant portion of the phage genome to identify the DNA sequence encoding the L-peptide insert.

-

-

Hit Identification and Synthesis:

-

Translate the DNA sequences to determine the amino acid sequences of the L-peptide "hits".

-

Chemically synthesize the D-enantiomer of the most promising L-peptide hit(s). This is the candidate D-peptide ligand.[20]

-

-

Validation:

-

Test the binding of the synthesized D-peptide to the natural L-enantiomer of the target protein using standard binding assays (e.g., Surface Plasmon Resonance (SPR), ELISA, or Isothermal Titration Calorimetry (ITC)) to confirm affinity and specificity.

-

Visualization: Mirror-Image Phage Display Workflow

Caption: Workflow of the mirror-image phage display technique.

Synthesis and Incorporation of D-Amino Acids

The incorporation of D-amino acids into a peptide sequence is achieved through chemical synthesis, most commonly via Solid-Phase Peptide Synthesis (SPPS).[2] This method builds a peptide chain sequentially while it is anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

Objective: To synthesize a custom peptide containing one or more D-amino acids.

Materials:

-

Inert solid support resin (e.g., Wang or Rink Amide resin).

-

Protected L- and D-amino acids (e.g., Fmoc-L-Ala-OH, Fmoc-D-Ala-OH). The Fmoc group protects the N-terminus.

-

Coupling reagents (e.g., HBTU, HATU).

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).

-

Solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM)).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Methodology:

-

Resin Preparation: Start with a resin functionalized with the C-terminal amino acid of the target sequence.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a piperidine solution. This exposes a free amine group for the next coupling step.

-

Amino Acid Coupling:

-

Activate the next amino acid in the sequence (which can be an L- or D-amino acid) by mixing it with a coupling reagent.

-

Add the activated amino acid to the resin. It will form a peptide bond with the free amine group on the resin.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, using the appropriate L- or D-amino acid building block at each position.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with a strong acid cleavage cocktail (e.g., TFA-based). This cleaves the completed peptide from the resin support and simultaneously removes all side-chain protecting groups.

-

Purification: Purify the crude peptide using RP-HPLC to obtain the final product with high purity.

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion and Future Outlook

The use of unnatural D-amino acids represents a cornerstone of modern peptide chemistry and drug development. Their ability to confer profound proteolytic stability transforms metabolically labile peptides into durable molecules with significant therapeutic potential.[11][23] Techniques like mirror-image phage display have further expanded the toolkit, enabling the de novo discovery of potent D-peptide binders for challenging drug targets.[22]

While challenges such as optimizing cell permeability and oral bioavailability remain, the field continues to advance.[11] The strategic incorporation of D-amino acids, often in combination with other modifications like cyclization or stapling, is paving the way for a new generation of peptide-based therapeutics.[2] As our understanding of peptide structure and function deepens, the rational design of D-amino acid-containing peptides will continue to be a vital strategy in addressing unmet needs in medicine and biological research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 7. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. academic.oup.com [academic.oup.com]

- 11. lifetein.com [lifetein.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 16. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mirror Image Phage Display - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 21. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 22. D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to D-(-)-Norleucine (CAS 327-56-0): Applications and Methodologies for Researchers and Drug Development Professionals

Introduction

D-(-)-Norleucine (CAS 327-56-0), a non-proteinogenic D-amino acid, has emerged as a valuable tool in various scientific disciplines, particularly in drug discovery and biotechnology. As an isomer of the proteinogenic amino acid leucine, its unique structural and chemical properties offer distinct advantages in peptide and protein engineering. This technical guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging its potential.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H13NO2 | [1][2][3][4] |

| Molecular Weight | 131.17 g/mol | [1][3] |

| CAS Number | 327-56-0 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder or flakes | [2][5][6] |

| Melting Point | ≥300 °C | [3][5] |

| Optical Rotation [α]D20 | -23.0° to -25.0° (c=4, in 6N HCl) | [2][5] |

| Water Solubility | 15.75 g/L (at 19 °C) | [5] |

| pKa1 (Carboxyl) | ~2.3 | [7] |

| pKa2 (Amino) | ~9.8 | [7] |

Core Applications of this compound

The utility of this compound spans several areas of research and development, primarily driven by its ability to modulate the properties of peptides and proteins.

Peptide and Protein Engineering

This compound is frequently incorporated into synthetic peptides to enhance their therapeutic potential. Its aliphatic side chain is isosteric to that of methionine, allowing it to serve as a non-oxidizable substitute. This substitution is critical for improving the stability and shelf-life of peptide-based drugs that are otherwise susceptible to oxidation at methionine residues.[8] The incorporation of a D-amino acid also confers resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide.[7]

Drug Discovery and Development

In the realm of drug discovery, this compound serves as a versatile building block for creating novel therapeutic agents.[1] Its use is particularly prominent in the development of peptide analogs with improved pharmacokinetic profiles.

A notable application is in the study of neurodegenerative diseases, such as Alzheimer's disease. Research has shown that substituting methionine with norleucine in amyloid-β (Aβ) peptides can significantly impact their aggregation properties. A study on a substituted Aβ42 peptide, [Nle35,D-Pro37]Aβ42, demonstrated its ability to inhibit fibril formation.[1] This peptide was found to stabilize trimeric forms of Aβ and reduce overall aggregation.[1] Furthermore, a small molecule inhibitor designed based on the structural motifs of this norleucine-containing peptide exhibited an IC50 of 13 μM for the inhibition of Aβ42 β-sheet formation.[1]

| Compound | Activity | Quantitative Data | Source |

| [Nle35,D-Pro37]Aβ42 | Inhibition of Aβ42 aggregation | 60% reduction in ThT fluorescence at a 1:1 ratio with Aβ42 | [1] |

| Small Molecule Inhibitor (derived from [Nle35,D-Pro37]Aβ42) | Inhibition of Aβ42 β-sheet formation | IC50 = 13 μM | [1] |

Biotechnology and Recombinant Protein Production

In biotechnological applications, norleucine can be incorporated into recombinant proteins. Studies have investigated the residue-specific incorporation of norleucine to enhance the properties of enzymes. For example, replacing methionine with norleucine in a lipase (B570770) from an extreme thermophilic microorganism resulted in improved hydrolytic activity towards synthetic polyesters.[9] This highlights the potential of using non-canonical amino acids like D-norleucine to engineer enzymes with tailored functionalities for industrial applications.

It is important to note that during recombinant protein production in hosts like E. coli, endogenous biosynthesis of norleucine can occur, leading to its unintended incorporation in place of methionine.[8] This necessitates careful monitoring and control of fermentation conditions to ensure the fidelity of the expressed protein.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.[7][10][11][12]

Materials:

-

Rink Amide resin

-

Fmoc-D-Norleucine

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-methyl-2-pyrrolidone (NMP)

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for this compound and subsequent amino acids):

-

Dissolve Fmoc-D-Norleucine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Shake the reaction vessel at room temperature for 1-2 hours.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Enzymatic Resolution of DL-Norleucine

This protocol describes a method for the enzymatic resolution of a racemic mixture of norleucine to isolate the D-enantiomer using the enzyme papain.[5]

Materials:

-

DL-Norleucine

-

Papain

-

Cysteine hydrochloride

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted for optimal enzyme activity)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Synthesis of N-acetyl-DL-norleucine anilide (Substrate Preparation):

-

Synthesize the anilide of racemic norleucine through a suitable chemical method (e.g., reaction of N-acetyl-DL-norleucine with aniline in the presence of a coupling agent).

-

-

Papain Activation:

-

Dissolve papain in the chosen buffer.

-

Activate the enzyme by adding a reducing agent like cysteine hydrochloride and adjusting the pH to the optimal range for papain activity.

-

-

Enzymatic Hydrolysis:

-

Dissolve the N-acetyl-DL-norleucine anilide in the buffer.

-

Add the activated papain solution to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle stirring. Papain will selectively hydrolyze the L-anilide into L-norleucine and aniline.

-

-

Separation of D- and L-isomers:

-

After the reaction is complete (monitored by TLC or HPLC), acidify the reaction mixture with HCl to precipitate the unreacted N-acetyl-D-norleucine anilide.

-

Filter the mixture to isolate the solid D-anilide. The filtrate will contain L-norleucine.

-

-

Hydrolysis of D-anilide:

-

Hydrolyze the collected N-acetyl-D-norleucine anilide using a strong acid (e.g., 6N HCl) under reflux to obtain this compound.

-

-

Purification:

-

Purify the resulting this compound by recrystallization or ion-exchange chromatography.

-

Analysis of Norleucine in Biological Samples by UHPLC

This protocol provides a method for the quantitative analysis of norleucine in complex biological matrices, such as fermentation broth, using ultra-high performance liquid chromatography (UHPLC) with pre-column derivatization.[2]

Materials:

-

Biological sample (e.g., supernatant from a cell culture)

-

Norleucine standard solution

-

O-phthalaldehyde (OPA) derivatizing reagent

-

UHPLC system with a fluorescence detector

-

Reversed-phase C18 column suitable for UHPLC

-

Mobile phase A: Aqueous buffer (e.g., sodium acetate)

-

Mobile phase B: Acetonitrile/Methanol mixture

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Centrifuge the biological sample to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Derivatization:

-

In a vial, mix the filtered sample or standard solution with the OPA reagent.

-

Allow the derivatization reaction to proceed for a defined time at room temperature.

-

-

UHPLC Analysis:

-

Inject the derivatized sample onto the UHPLC system.

-

Separate the amino acids using a gradient elution with mobile phases A and B.

-

Detect the fluorescent OPA-derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

-

-

Quantification:

-

Identify the norleucine peak based on the retention time of the standard.

-

Quantify the concentration of norleucine in the sample by comparing its peak area to a calibration curve generated from the norleucine standards. The limit of detection (LOD) for this method can be in the range of 0.06 to 0.17 pmol per injection.[2]

-

Mandatory Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of a this compound-containing peptide.

Enzymatic Resolution of DL-Norleucine

Caption: Process for the enzymatic resolution of racemic norleucine to yield this compound.

D-Norleucine as a Methionine Substitute in Amyloid-β Peptide

Caption: D-Norleucine substitution for methionine in Amyloid-β inhibits aggregation.

Conclusion

This compound (CAS 327-56-0) is a powerful and versatile non-proteinogenic amino acid with significant applications in peptide and protein engineering, drug discovery, and biotechnology. Its ability to enhance peptide stability, resist enzymatic degradation, and serve as a non-oxidizable mimic of methionine makes it an invaluable tool for developing novel therapeutics and engineered proteins. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the potential of this compound in their scientific endeavors. As research continues to uncover new applications, the importance of this compound in advancing biomedical and biotechnological innovation is set to grow.

References

- 1. Design of β-amyloid aggregation inhibitors from a predicted structural motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Sciencemadness Discussion Board - Enzymatic resolution of Racemic Norleucine - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Methionine - Wikipedia [en.wikipedia.org]

- 9. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

A Technical Guide to the Physical Characteristics of Crystalline D-Norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Norleucine, a non-proteinogenic α-amino acid, serves as a critical building block in synthetic chemistry and pharmaceutical development. As an isomer of leucine, its unique linear side chain provides distinct physicochemical properties that are leveraged in peptide synthesis to enhance stability and modulate biological activity. Notably, D-Norleucine is utilized as a non-oxidizable isostere for methionine in protein engineering and drug design, allowing for the study of protein structure and function without the complication of sulfur oxidation.[1][2][3][4][5] This technical guide provides an in-depth overview of the core physical characteristics of crystalline D-Norleucine, detailed experimental protocols for their determination, and visualizations of key experimental workflows and conceptual relationships.

Physicochemical Properties

The physical properties of D-Norleucine and its racemic form, DL-Norleucine, are summarized below. These properties are fundamental to its handling, formulation, and application in various scientific contexts.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [6] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | ≥300 °C (decomposes) | |

| Water Solubility | 16 g/L at 23 °C | [4] |

| Optical Rotation [α]D20 | -23 ± 2º (c=5 in 5N HCl) | [6] |

Crystallographic Properties of DL-Norleucine

| Crystal System | Polymorph | Space Group | Unit Cell Parameters | Source |

| Monoclinic | α | P2₁/a | a = 9.85 Å, b = 9.68 Å, c = 11.13 Å, β = 107.9° | [7] |

| Monoclinic | β | I2/a | a = 19.38 Å, b = 4.84 Å, c = 11.12 Å, β = 106.6° | [7] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of crystalline D-Norleucine are provided below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.[8][9]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of finely powdered, dry crystalline D-Norleucine is loaded into a capillary tube to a height of approximately 3 mm.[10][11] The tube is tapped gently to pack the sample at the bottom.[10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus.[8][10]

-

Rapid Determination (Optional): A preliminary rapid heating is performed to determine an approximate melting range.[8]

-

Accurate Determination: A fresh sample is heated at a slow rate, typically 1-2 °C per minute, approaching the approximate melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] For pure substances, this range is typically narrow (0.5-1.0 °C).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in D-Norleucine based on their characteristic infrared absorption frequencies.

Methodology: KBr Pellet Method

-